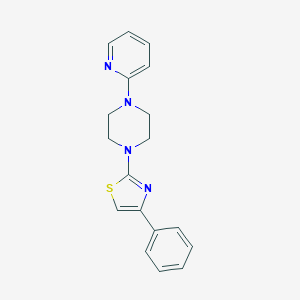![molecular formula C26H18N4O2S B299592 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is a synthetic chemical compound that has gained widespread attention in the field of scientific research. It is a fluorescent compound that is commonly used as a probe for protein and DNA analysis.
作用機序
The mechanism of action of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone involves the formation of a covalent bond between the compound and the target protein or DNA. The compound binds to the target molecule through the formation of a thioether bond, which results in a stable fluorescent complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been reported that the compound does not interfere with the biological activity of the target protein or DNA.
実験室実験の利点と制限
One of the major advantages of using 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is its high sensitivity and specificity for protein and DNA detection. It is also easy to use and can be used in a variety of lab experiments. However, one of the limitations of using this compound is its potential toxicity, which may affect the biological activity of the target protein or DNA.
将来の方向性
There are several future directions for the use of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone in scientific research. One potential direction is the development of new fluorescent probes that can be used for the detection of other biomolecules. Another direction is the investigation of the potential toxicity of the compound and its effect on the biological activity of the target protein or DNA. Finally, the use of this compound in live cell imaging and in vivo studies is an area that requires further exploration.
In conclusion, this compound is a synthetic chemical compound that has gained widespread attention in the field of scientific research. Its high sensitivity and specificity for protein and DNA detection make it a valuable tool in various lab experiments. However, its potential toxicity and effect on the biological activity of the target molecule require further investigation. The future directions for the use of this compound in scientific research are numerous, and its potential applications are vast.
合成法
The synthesis of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-aminobenzoic acid, followed by the reaction of the resulting compound with 2-naphthalenethiol. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone has been extensively used in scientific research for protein and DNA analysis. It is commonly used as a fluorescent probe for protein labeling and detection. It can also be used for the detection of DNA and RNA in gel electrophoresis.
特性
分子式 |
C26H18N4O2S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C26H18N4O2S/c1-16-12-22-25(23(13-16)30-28-20-8-4-5-9-21(20)29-30)32-26(27-22)33-15-24(31)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15H2,1H3 |
InChIキー |
KBBKQMHOAAKBIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
正規SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
